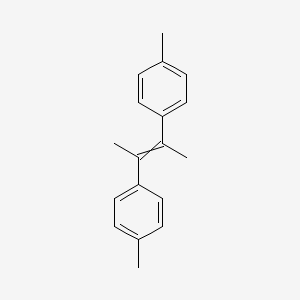
1,1'-(But-2-ene-2,3-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C18H20 It consists of two 4-methylbenzene (p-tolyl) groups connected by a but-2-ene-2,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzene (p-tolyl) derivatives and a suitable butene precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the but-2-ene-2,3-diyl linker.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize downtime.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds in the linker.
Substitution: Aromatic rings with various functional groups attached.
科学的研究の応用
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on the surface of cells, influencing cellular signaling pathways.
Modulate Enzymes: Affect the activity of enzymes involved in various biochemical processes.
Alter Gene Expression: Influence the expression of genes related to its biological effects.
類似化合物との比較
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): Similar structure but with an ethane linker instead of butene.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): Contains a butadiyne linker instead of butene.
4,4’-(2,3-Dimethylbutane-2,3-diyl)bis(isopropylbenzene): Similar structure with different substituents on the aromatic rings.
Uniqueness
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is unique due to its specific but-2-ene-2,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
93872-36-7 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
1-methyl-4-[3-(4-methylphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-13-5-9-17(10-6-13)15(3)16(4)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
InChIキー |
AAYNJACXPMETFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C(C)C2=CC=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
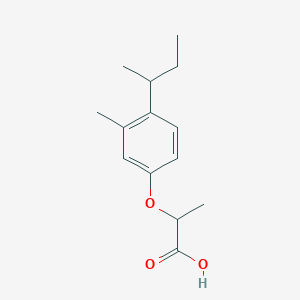
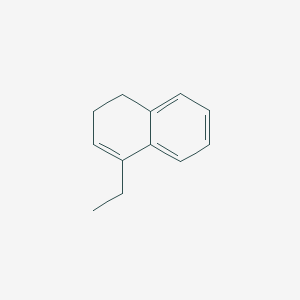
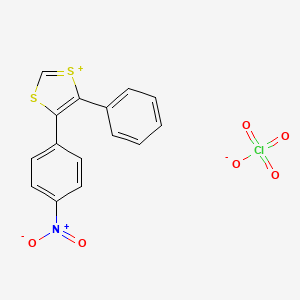
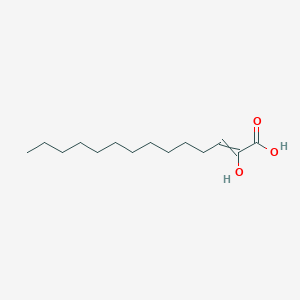


![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
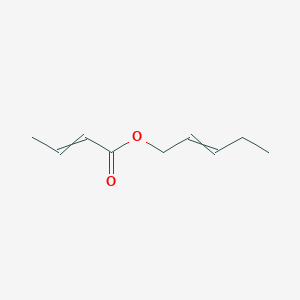
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

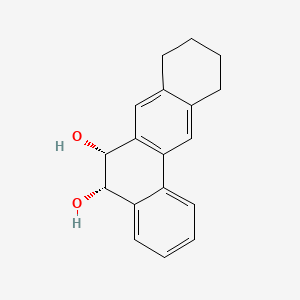
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
